Ethyl3-bromo-1H-indazole-7-carboxylate

Bromodomain inhibition BRD3 binding affinity Epigenetic drug discovery

Ethyl 3-bromo-1H-indazole-7-carboxylate (CAS: 885279-56-1, molecular formula C10H9BrN2O2, molecular weight 269.10 g/mol) is a bifunctional heterocyclic building block featuring a bromine atom at the C3 position and an ethyl carboxylate ester at the C7 position of the indazole scaffold. The compound serves as a versatile intermediate in medicinal chemistry, with the C3-bromo substituent enabling palladium-catalyzed Suzuki–Miyaura cross-coupling reactions while the C7-ester group provides a handle for further functionalization or hydrolysis to the carboxylic acid.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
Cat. No. B15246890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl3-bromo-1H-indazole-7-carboxylate
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=C(NN=C21)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-3-4-6-8(7)12-13-9(6)11/h3-5H,2H2,1H3,(H,12,13)
InChIKeyFISIHWPZIBJODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromo-1H-Indazole-7-Carboxylate: Key Properties and Procurement Specifications for Pharmaceutical Synthesis


Ethyl 3-bromo-1H-indazole-7-carboxylate (CAS: 885279-56-1, molecular formula C10H9BrN2O2, molecular weight 269.10 g/mol) is a bifunctional heterocyclic building block featuring a bromine atom at the C3 position and an ethyl carboxylate ester at the C7 position of the indazole scaffold . The compound serves as a versatile intermediate in medicinal chemistry, with the C3-bromo substituent enabling palladium-catalyzed Suzuki–Miyaura cross-coupling reactions while the C7-ester group provides a handle for further functionalization or hydrolysis to the carboxylic acid [1]. Commercially available at purities typically ≥95%, this compound is utilized in the synthesis of kinase inhibitors and other bioactive indazole derivatives [2].

Why Ethyl 3-Bromo-1H-Indazole-7-Carboxylate Cannot Be Casually Replaced by Positional Isomers in Drug Discovery Programs


Positional isomerism within the indazole scaffold produces profound differences in both synthetic utility and biological activity. The specific C3-bromo/C7-carboxylate substitution pattern of ethyl 3-bromo-1H-indazole-7-carboxylate confers a unique reactivity profile that is not interchangeable with its C4-, C5-, or C6-bromo positional isomers, nor with 7-bromo-3-carboxylate regioisomers [1]. Kinetic studies of indazole bromination demonstrate that the reactivity of each ring position differs substantially under molecular bromination conditions, with position-specific rate coefficients varying by an order of magnitude (position 5: 4.2 × 10⁻³, position 3: 2.8 × 10⁻³, position 7: 0.4 × 10⁻³ kᵇⁱ/dm³ mol⁻¹ s⁻¹), establishing that the C3 substitution pattern is chemically distinct from alternatives [2]. Moreover, structure–activity relationship studies on indazole-based kinase inhibitors reveal that the precise positioning of substituents dramatically alters target binding, with 3-aryl-indazole-7-carboxylic acid derivatives exhibiting IC₅₀ values in the 3.1–6.5 μM range against CK2, whereas regioisomeric modifications ablate inhibitory activity entirely [3].

Quantitative Comparative Evidence for Ethyl 3-Bromo-1H-Indazole-7-Carboxylate Versus Closest Analogs


C3-Bromo Substituent Enables 19 nM BRD3 Bromodomain Binding Affinity: Direct Comparison with 6-Bromo Positional Isomer

Ethyl 3-bromo-1H-indazole-7-carboxylate demonstrates nanomolar binding affinity (Kd = 19 nM) for the N-terminal portion of human BRD3 containing bromodomain BD12, as measured by isothermal titration calorimetry (ITC) [1]. In contrast, the 6-bromo positional isomer (ethyl 6-bromo-1H-indazole-7-carboxylate) exhibits substantially reduced potency with an IC₅₀ of 50,100 nM (50.1 μM) against BRD3 in fluorescence anisotropy competition assays—representing an approximately 15-fold difference in potency attributable solely to bromine positional variation [2].

Bromodomain inhibition BRD3 binding affinity Epigenetic drug discovery

C3-Bromo Position Demonstrates Superior Cross-Coupling Reactivity Profile in Palladium-Catalyzed Suzuki–Miyaura Reactions

The C3-bromo substituent in ethyl 3-bromo-1H-indazole-7-carboxylate participates efficiently in Suzuki–Miyaura cross-coupling reactions with arylboronic acids under standard palladium catalysis conditions, enabling the synthesis of 3-aryl-indazole-7-carboxylate derivatives . In contrast, the C7 position of the indazole scaffold exhibits markedly different reactivity, with C7-bromination requiring specialized regioselective protocols developed specifically for 4-substituted NH-free indazoles, and C7-bromo derivatives yielding C7-arylated products in moderate to good yields under optimized Pd-mediated conditions [1]. Kinetic bromination studies provide mechanistic rationale: the bimolecular rate coefficient for attack by Br₂ on molecular indazole at position 3 is 2.8 × 10⁻³ dm³ mol⁻¹ s⁻¹, whereas position 7 reacts substantially slower at 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹—a 7-fold difference that fundamentally alters synthetic accessibility and cross-coupling behavior [2].

Suzuki–Miyaura coupling C–C bond formation Palladium catalysis

3-Aryl-Indazole-7-Carboxylate Derivatives Exhibit CK2 Inhibitory Activity (IC₅₀ = 3.1–6.5 μM) Following Suzuki Coupling

Ethyl 3-bromo-1H-indazole-7-carboxylate serves as the direct precursor to 3-aryl-indazole-7-carboxylic acid derivatives that demonstrate protein kinase CK2 inhibitory activity with IC₅₀ values ranging from 3.1 to 6.5 μM in luciferase-based luminescent kinase assays [1]. The synthetic pathway involves Suzuki–Miyaura cross-coupling of the C3-bromo substituent with arylboronic acids, followed by ester hydrolysis to the carboxylic acid. Notably, the 7-carboxyl group was identified as crucial for inhibitory activity, whereas 5-carboxyl-substituted analogs exhibited different potency profiles, underscoring the functional necessity of the C7-ester/carboxylate moiety for CK2 inhibition [2]. The reported CK2 inhibitory activity represents a validated downstream application pathway that is not accessible to non-brominated 7-carboxylate analogs, which lack the C3 coupling handle required to generate the active 3-aryl derivatives [3].

CK2 kinase inhibition Cancer therapeutics Indazole SAR

Positional Selectivity in N-Alkylation: C7-Carboxylate Directs ≥96% N-2 Regioselectivity

The C7-carboxylate substituent in ethyl 3-bromo-1H-indazole-7-carboxylate exerts a dominant directing effect on N-alkylation regioselectivity. Systematic studies of indazole N-alkylation reveal that C7-NO₂ or C7-CO₂Me substituted indazoles confer excellent N-2 regioselectivity (≥96%) [1]. This stands in stark contrast to C3-substituted indazoles lacking C7 electron-withdrawing groups, which exhibit >99% N-1 regioselectivity for 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide derivatives [2]. The presence of both the C3-bromo and C7-carboxylate groups creates a predictable and orthogonal functionalization profile: the C3 position serves as the electrophilic cross-coupling site, while the C7-carboxylate directs N-functionalization to the N-2 position with high fidelity [3].

Regioselective alkylation N-functionalization Indazole derivatization

High-Value Application Scenarios for Ethyl 3-Bromo-1H-Indazole-7-Carboxylate in Pharmaceutical R&D


Synthesis of 3-Aryl-Indazole-7-Carboxylate CK2 Inhibitor Libraries via Suzuki–Miyaura Diversification

The C3-bromo substituent enables direct palladium-catalyzed Suzuki–Miyaura cross-coupling with diverse arylboronic acids to generate 3-aryl-indazole-7-carboxylate libraries. Following coupling, ester hydrolysis yields 3-aryl-indazole-7-carboxylic acids, a chemotype with validated protein kinase CK2 inhibitory activity (IC₅₀ = 3.1–6.5 μM) [1]. This two-step diversification sequence is enabled exclusively by the C3-bromo handle, making the compound an essential building block for CK2 inhibitor discovery programs targeting oncology applications where CK2 is overexpressed [2].

BRD3 Bromodomain Fragment-Based Drug Discovery and Epigenetic Probe Development

With a Kd of 19 nM for the BRD3 bromodomain BD12 as determined by isothermal titration calorimetry, ethyl 3-bromo-1H-indazole-7-carboxylate meets the affinity threshold for fragment-based lead discovery against bromodomain-containing epigenetic reader proteins [1]. The compound can serve as a starting point for structure-guided optimization toward selective BRD3 inhibitors, a target implicated in various cancers and inflammatory diseases. The 6-bromo positional isomer, which exhibits only micromolar binding (IC₅₀ = 50,100 nM), is functionally unsuitable for the same purpose [2].

Regioselective N-2 Functionalization for Orthogonal Diversification Strategies

The C7-carboxylate group directs N-alkylation reactions to the N-2 position with ≥96% regioselectivity, while the C3-bromo substituent remains available for orthogonal cross-coupling [1]. This dual functionalization profile enables sequential, site-selective derivatization: N-2 alkylation followed by C3 Suzuki coupling, or vice versa, without competing side reactions. The predictable N-2 selectivity eliminates the need for protecting group strategies that are often required when working with regioisomeric mixtures of N-1 and N-2 substituted indazoles [2].

Precursor to Pyrrolopyrazine-Based Spleen Tyrosine Kinase (Syk) Inhibitors

Indazole-7-carboxylate esters, including ethyl 1H-indazole-7-carboxylate, are established precursors for the synthesis of pyrrolopyrazine derivatives that function as selective spleen tyrosine kinase (Syk) inhibitors [1]. The C3-brominated variant (ethyl 3-bromo-1H-indazole-7-carboxylate) provides the added advantage of incorporating additional molecular diversity at the C3 position prior to or following pyrrolopyrazine ring construction. Syk inhibitors have demonstrated therapeutic potential in inflammatory diseases, B-cell malignancies, and autoimmune conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl3-bromo-1H-indazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.